Cas no 2172252-11-6 (benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- 2172252-11-6
- EN300-1609901
-
- インチ: 1S/C20H25N3O2/c1-14-11-18(22(2)3)17-12-23(10-9-16(17)19(14)21)20(24)25-13-15-7-5-4-6-8-15/h4-8,11H,9-10,12-13,21H2,1-3H3
- InChIKey: JHWJBXLDJRUCAM-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CCC2C(=C(C)C=C(C=2C1)N(C)C)N)=O
計算された属性
- せいみつぶんしりょう: 339.19467705g/mol
- どういたいしつりょう: 339.19467705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3
benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1609901-0.05g |
benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172252-11-6 | 0.05g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1609901-0.1g |
benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172252-11-6 | 0.1g |
$1384.0 | 2023-06-04 | ||
Enamine | EN300-1609901-10000mg |
benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172252-11-6 | 10000mg |
$6758.0 | 2023-09-23 | ||
Enamine | EN300-1609901-100mg |
benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172252-11-6 | 100mg |
$1384.0 | 2023-09-23 | ||
Enamine | EN300-1609901-10.0g |
benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172252-11-6 | 10g |
$6758.0 | 2023-06-04 | ||
Enamine | EN300-1609901-2.5g |
benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172252-11-6 | 2.5g |
$3080.0 | 2023-06-04 | ||
Enamine | EN300-1609901-500mg |
benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172252-11-6 | 500mg |
$1509.0 | 2023-09-23 | ||
Enamine | EN300-1609901-50mg |
benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172252-11-6 | 50mg |
$1320.0 | 2023-09-23 | ||
Enamine | EN300-1609901-0.5g |
benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172252-11-6 | 0.5g |
$1509.0 | 2023-06-04 | ||
Enamine | EN300-1609901-250mg |
benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |
2172252-11-6 | 250mg |
$1447.0 | 2023-09-23 |
benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献
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benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylateに関する追加情報
Research Brief on Benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS: 2172252-11-6)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of tetrahydroisoquinoline derivatives as promising scaffolds for drug discovery. Among these, benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS: 2172252-11-6) has emerged as a compound of interest due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
The compound, with the systematic name benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, is a derivative of the tetrahydroisoquinoline family, which is known for its diverse pharmacological properties. Recent studies have explored its synthesis through multi-step organic reactions, including reductive amination and esterification, to achieve high purity and yield. The presence of the dimethylamino and amino functional groups at positions 8 and 5, respectively, along with the methyl group at position 6, contributes to its unique chemical reactivity and potential interactions with biological targets.
In vitro studies have demonstrated that this compound exhibits moderate to high affinity for specific neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin pathways. Preliminary data suggest that it may act as a modulator of these receptors, making it a candidate for further investigation in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, its structural similarity to known pharmacophores has prompted research into its potential as an anticancer agent, with early-stage studies indicating inhibitory effects on certain cancer cell lines.
Further investigations into the pharmacokinetic properties of benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate have revealed promising stability under physiological conditions, with moderate bioavailability and low toxicity profiles in animal models. These findings support its potential as a lead compound for further optimization and development. However, challenges remain in optimizing its selectivity and potency, as well as in understanding its mechanism of action at the molecular level.
In conclusion, benzyl 5-amino-8-(dimethylamino)-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate represents a promising candidate for drug development, with potential applications in neurology and oncology. Future research should focus on elucidating its precise biological targets, optimizing its pharmacological properties, and advancing it through preclinical and clinical studies. The compound's unique structural features and preliminary biological activity underscore its value as a subject of ongoing research in the chemical biology and medicinal chemistry communities.
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